Morin

Catalog No.
S536041
CAS No.
480-16-0
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morin

CAS Number

480-16-0

Product Name

Morin

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H

InChI Key

YXOLAZRVSSWPPT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Solubility

Soluble in DMSO

Synonyms

2',3,4',5,7-pentahydroxyflavone, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, 3,2',4',5,7-pentahydroxyflavone, morin, morin hydrate

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Description

The exact mass of the compound Morin is 302.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19801. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Morin as a Scientist's Last Name

Several researchers have "Morin" as their last name. To find their specific contributions to scientific research, you'd need to search for their full names. Here are two examples:

  • Xavier Morin

    Affiliated with the French National Centre for Scientific Research (CNRS), Dr. Morin's research focuses on various fields. He has publications cited over 6,200 times, with areas of expertise potentially including your specific scientific interest ResearchGate: Xavier Morin French National Centre for Scientific Research | CNRS.

  • Valentine Morin

    Another researcher affiliated with CNRS, Valentine Morin's work appears concentrated on mental health. Her research includes a study on using tablets to assess manual dexterity for early psychosis detection ResearchGate: Valentine Morin's research works | French National Centre for Scientific Research, Paris (CNRS) and other places.

Morin as a Chemical Compound

Scientific research into Morin is ongoing, but some studies suggest potential benefits in areas like:

  • Antioxidant properties

    Studies suggest Morin might act as an antioxidant, potentially protecting cells from damage

  • Anti-inflammatory effects

    Some research indicates Morin might have anti-inflammatory properties

Morin is a yellow chemical compound classified as a flavonol, specifically a pentahydroxyflavone with the chemical formula C15H10O7C_{15}H_{10}O_{7}. It is characterized by its structure, which includes hydroxyl groups at positions 2', 4', 5, and 7 on the flavone backbone. Morin can be isolated from various plant sources, including Maclura pomifera (Osage orange), Maclura tinctoria (old fustic), and the leaves of Psidium guajava (common guava) . This compound exhibits a bitter taste and has been identified in significant concentrations in strawberries (Fragaria × ananassa), as well as in other fruits like redcurrants, bilberries, and cranberries .

Typical of flavonoids. It can undergo oxidation and reduction reactions due to its multiple hydroxyl groups. Notably, morin can form fluorescent coordination complexes with metals such as aluminum and tin when exposed to ultraviolet light, making it useful for analytical chemistry applications . Additionally, morin has been shown to inhibit fatty acid synthase with an IC50 value of 2.33 μM, indicating its potential in metabolic regulation .

Morin possesses a range of biological activities that contribute to its therapeutic potential. It is recognized for its antioxidant, antimutagenic, and anti-inflammatory properties. Research indicates that morin can inhibit amyloid formation by islet amyloid polypeptide and disaggregate amyloid fibers, suggesting implications for neurodegenerative diseases . Furthermore, morin has demonstrated protective effects against oxidative stress in various cell types . Its role as a secondary metabolite suggests it may serve as a defense mechanism for plants against pathogens .

Morin can be synthesized through various methods, including:

  • Extraction from Natural Sources: The most common method involves extracting morin from plant materials using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may include the condensation of phenolic compounds or flavonoid precursors under acidic conditions to yield morin.
  • Biotechnological Approaches: Recent studies have explored the use of microbial fermentation to produce morin from simpler substrates, leveraging the natural metabolic pathways of microorganisms .

Morin has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, morin is investigated for potential therapeutic uses in treating conditions like cancer and neurodegenerative diseases.
  • Food Industry: Morin's antioxidant properties make it a candidate for food preservation and as a natural colorant.
  • Analytical Chemistry: Its ability to form complexes with metals allows for its use in detecting aluminum or tin in solutions .

Several compounds share structural similarities with morin, including:

Compound NameStructure TypeUnique Features
QuercetinFlavonolMore widespread antioxidant activity
KaempferolFlavonolStronger anti-inflammatory properties
RutinFlavonol glycosideContains a sugar moiety; better solubility
MyricetinFlavonolExhibits stronger antiviral properties

Morin stands out due to its unique arrangement of hydroxyl groups that enhance its antioxidant capabilities while limiting its solubility compared to some similar compounds like rutin . This specificity in structure contributes to its distinct biological activities and applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] Yellow powder; [Aldrich MSDS]
Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

302.04265265 g/mol

Monoisotopic Mass

302.04265265 g/mol

Heavy Atom Count

22

LogP

1.54 (LogP)
1.54

Appearance

Solid powder

Melting Point

303 - 304 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8NFQ3F76WR

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 114 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 112 of 114 companies with hazard statement code(s):;
H301 (33.93%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (51.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (51.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (49.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (11.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

480-16-0

Metabolism Metabolites

Morin has known human metabolites that include (2S,3S,4S,5R)-6-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Morin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-: ACTIVE

Dates

Modify: 2023-08-15
1: Alberdi E, Sánchez-Gómez MV, Ruiz A, Cavaliere F, Ortiz-Sanz C, Quintela-López T, Capetillo-Zarate E, Solé-Domènech S, Matute C. Mangiferin and Morin Attenuate Oxidative Stress, Mitochondrial Dysfunction, and Neurocytotoxicity, Induced by Amyloid Beta Oligomers. Oxid Med Cell Longev. 2018 Jun 14;2018:2856063. doi: 10.1155/2018/2856063. eCollection 2018. PubMed PMID: 30013719; PubMed Central PMCID: PMC6022276.
2: Zhu H, Yang J, Jiang Y, Zeng J, Zhou X, Hua Y, Yang B. Morin as a Preservative for Delaying Senescence of Banana. Biomolecules. 2018 Jul 12;8(3). pii: E52. doi: 10.3390/biom8030052. PubMed PMID: 30002341.
3: Kataria R, Sobarzo-Sanchez E, Khatkar A. Role of Morin in Neurodegenerative Diseases: A review. Curr Top Med Chem. 2018 Jul 11. doi: 10.2174/1568026618666180711153416. [Epub ahead of print] PubMed PMID: 29992884.
4: Kuzu M, Kandemir FM, Yildirim S, Kucukler S, Caglayan C, Turk E. Morin attenuates doxorubicin-induced heart and brain damage by reducing oxidative stress, inflammation and apoptosis. Biomed Pharmacother. 2018 Jul 2;106:443-453. doi: 10.1016/j.biopha.2018.06.161. [Epub ahead of print] PubMed PMID: 29990832.
5: Broeckx BJG, Vezzoni A, Bogaerts E, Bertal M, Bosmans T, Stock E, Deforce D, Peelman L, Saunders JH. Reply to the Letter: 'Le Scientisme, c'est la Prétention indue au Monopole de vérité, alors que le Propre de la Science c'est de dire: il n'y a pas de Monopole' (Edgar Morin). Vet Comp Orthop Traumatol. 2018 Jul 4. doi: 10.1055/s-0038-1653959. [Epub ahead of print] PubMed PMID: 29972848.
6: Liu S, Wu N, Miao J, Huang Z, Li X, Jia P, Guo Y, Jia D. Protective effect of morin on myocardial ischemia reperfusion injury in rats. Int J Mol Med. 2018 Jun 26. doi: 10.3892/ijmm.2018.3743. [Epub ahead of print] PubMed PMID: 29956744.
7: Ben-Azu B, Aderibigbe AO, Eneni AO, Ajayi AM, Umukoro S, Iwalewa EO. Morin Attenuates Neurochemical Changes and Increased Oxidative/Nitrergic Stress in Brains of Mice Exposed to Ketamine: Prevention and Reversal of Schizophrenia-Like Symptoms. Neurochem Res. 2018 Jun 28. doi: 10.1007/s11064-018-2590-z. [Epub ahead of print] PubMed PMID: 29956036.
8: El-Haddad AE, Sheta NM, Boshra SA. Isolation, Formulation, and Efficacy Enhancement of Morin Emulsified Carriers Against Lung Toxicity in Rats. AAPS PharmSciTech. 2018 Jul;19(5):2346-2357. doi: 10.1208/s12249-018-1072-6. Epub 2018 Jun 4. PubMed PMID: 29869310.
9: Arun KG, Sharanya CS, Sadasivan C. Computational and experimental validation of morin as adenosine deaminase inhibitor. J Recept Signal Transduct Res. 2018 Jun;38(3):240-245. doi: 10.1080/10799893.2018.1476543. Epub 2018 May 29. PubMed PMID: 29843562.
10: Sapmaz C, Firat T, Kukner A, Bozcaarmutlu A. Modulation of xenobiotic metabolizing enzyme activities in rat liver by co-administration of morin, endosulfan, and 7,12-dimethylbenz[a]anthracene. Drug Chem Toxicol. 2018 May 18:1-9. doi: 10.1080/01480545.2018.1471089. [Epub ahead of print] PubMed PMID: 29772942.
11: Ikeuchi-Takahashi Y, Kobayashi A, Ishihara C, Matsubara T, Matsubara H, Onishi H. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol. Biol Pharm Bull. 2018;41(5):754-760. doi: 10.1248/bpb.b17-00964. PubMed PMID: 29709912.
12: Li J, Yang Y, Lu L, Ma Q, Zhang J. Preparation, characterization and systemic application of self-assembled hydroxyethyl starch nanoparticles-loaded flavonoid Morin for hyperuricemia therapy. Int J Nanomedicine. 2018 Apr 10;13:2129-2141. doi: 10.2147/IJN.S158585. eCollection 2018. PubMed PMID: 29692610; PubMed Central PMCID: PMC5901201.
13: Ben-Azu B, Aderibigbe AO, Ajayi AM, Eneni AO, Umukoro S, Iwalewa EO. Involvement of GABAergic, BDNF and Nox-2 mechanisms in the prevention and reversal of ketamine-induced schizophrenia-like behavior by morin in mice. Brain Res Bull. 2018 May;139:292-306. doi: 10.1016/j.brainresbull.2018.03.006. Epub 2018 Mar 13. PubMed PMID: 29548911.
14: Hu J, Guo X, Yang L. Morin inhibits proliferation and self-renewal of CD133(+) melanoma cells by upregulating miR-216a. J Pharmacol Sci. 2018 Mar;136(3):114-120. doi: 10.1016/j.jphs.2018.02.003. Epub 2018 Feb 16. PubMed PMID: 29496393.
15: Memon AF, Solangi AR, Memon SQ, Mallah A, Memon N. Quantitative separation of hesperidin, chrysin, epicatechin, epigallocatechin gallate, and morin using ionic liquid as a buffer additive in capillary electrophoresis. Electrophoresis. 2018 Jul;39(13):1606-1612. doi: 10.1002/elps.201700421. Epub 2018 Mar 30. PubMed PMID: 29484675.
16: Sharma SH, Kumar JS, Chellappan DR, Nagarajan S. Molecular chemoprevention by morin - A plant flavonoid that targets nuclear factor kappa B in experimental colon cancer. Biomed Pharmacother. 2018 Apr;100:367-373. doi: 10.1016/j.biopha.2018.02.035. Epub 2018 Feb 16. PubMed PMID: 29453046.
17: Singh M, Thakur V, Deshmukh R, Sharma A, Rathore MS, Kumar A, Mishra N. Development and characterization of morin hydrate-loaded micellar nanocarriers for the effective management of Alzheimer's disease. J Microencapsul. 2018 Mar;35(2):137-148. doi: 10.1080/02652048.2018.1441916. Epub 2018 Mar 1. PubMed PMID: 29448848.
18: Singh MP, Chauhan AK, Kang SC. Morin hydrate ameliorates cisplatin-induced ER stress, inflammation and autophagy in HEK-293 cells and mice kidney via PARP-1 regulation. Int Immunopharmacol. 2018 Mar;56:156-167. doi: 10.1016/j.intimp.2018.01.031. Epub 2018 Feb 3. PubMed PMID: 29414646.
19: Thangarajan S, Vedagiri A, Somasundaram S, Sakthimanogaran R, Murugesan M. Neuroprotective effect of morin on lead acetate- induced apoptosis by preventing cytochrome c translocation via regulation of Bax/Bcl-2 ratio. Neurotoxicol Teratol. 2018 Mar - Apr;66:35-45. doi: 10.1016/j.ntt.2018.01.006. Epub 2018 Jan 17. PubMed PMID: 29353014.
20: Yuan W, Ahmad S, Najar A. Morin, a plant derived flavonoid, modulates the expression of peroxisome proliferator-activated receptor-γ coactivator-1α mediated by AMPK pathway in hepatic stellate cells. Am J Transl Res. 2017 Dec 15;9(12):5662-5670. eCollection 2017. PubMed PMID: 29312518; PubMed Central PMCID: PMC5752916.

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